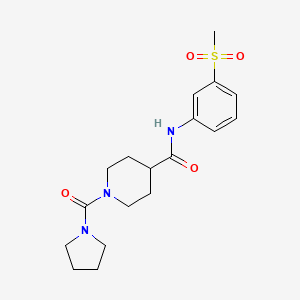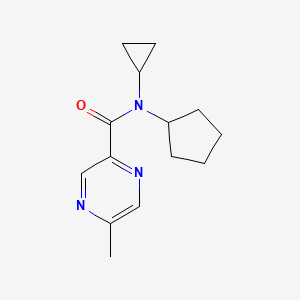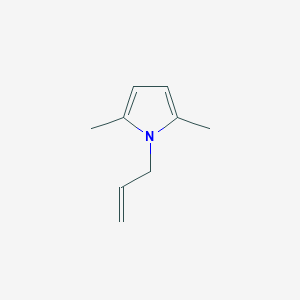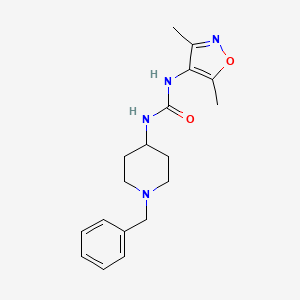
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide, also known as MSP-1014, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is not fully understood, but it is thought to involve the modulation of GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is thought to enhance GABAergic neurotransmission by binding to a specific site on the GABA receptor.
Biochemical and Physiological Effects:
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to decreased neuronal excitability. N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has also been shown to decrease glutamate levels in the brain, which can lead to decreased neuronal excitability. In addition, N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has been shown to increase the expression of certain genes that are involved in GABAergic neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is that it has been shown to have anticonvulsant and anxiolytic effects in animal models, which makes it a promising candidate for further research as a therapeutic agent. However, one limitation of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide. One direction is to further investigate its potential as a treatment for epilepsy, anxiety, and neuropathic pain. Another direction is to investigate its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide and its potential side effects.
Synthesemethoden
The synthesis of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide involves a multi-step process that begins with the reaction of 3-methylsulfonylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyrrolidine-1-carbonyl chloride to form the pyrrolidine amide. The final step involves the reaction of the pyrrolidine amide with piperidine-4-carboxylic acid to form N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has been the subject of several scientific studies that have investigated its potential as a therapeutic agent. One study found that N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide had anticonvulsant effects in animal models of epilepsy. Another study found that N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide had anxiolytic effects in animal models of anxiety. N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has also been investigated for its potential as a treatment for neuropathic pain.
Eigenschaften
IUPAC Name |
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-26(24,25)16-6-4-5-15(13-16)19-17(22)14-7-11-21(12-8-14)18(23)20-9-2-3-10-20/h4-6,13-14H,2-3,7-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKDBXNVAHYTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2CCN(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)


![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)

![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)


![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)


![2,5-bis(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7547926.png)

![Ethyl 4-[[3-(3-cyclopropyl-4,5-dihydroxy-2-oxoimidazol-1-yl)phenyl]sulfamoyl]benzoate](/img/structure/B7547933.png)